molecular formula C12H10O2 B7938860 2-Hydroxy-1-naphthalen-2-yl-ethanone CAS No. 49801-18-5

2-Hydroxy-1-naphthalen-2-yl-ethanone

Cat. No.: B7938860
CAS No.: 49801-18-5
M. Wt: 186.21 g/mol
InChI Key: HMYNGQYVXBPOEN-UHFFFAOYSA-N
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Description

2-Hydroxy-1-naphthalen-2-yl-ethanone, also widely known as 1'-Hydroxy-2'-acetonaphthone, is a high-purity chemical compound provided for specialized laboratory research. With the CAS Registry Number 711-79-5, this compound has a molecular formula of C12H10O2 and a molecular weight of 174.20 g/mol . It is characterized by a melting point of 97-100 °C . This compound serves as a valuable building block in organic synthesis and is particularly significant in the development of novel molecular frameworks. Its research applications include activity as a histone deacetylase (HDAC) inhibitor, making it a compound of interest in biochemical and pharmacological studies . Furthermore, its photophysical properties have been the subject of investigation, with studies exploring the modulation of its behavior in confined environments, which is relevant for materials science and analytical chemistry research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

2-hydroxy-1-naphthalen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNGQYVXBPOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290826
Record name 2-Hydroxy-1-(2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49801-18-5
Record name 2-Hydroxy-1-(2-naphthalenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49801-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1-(2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Anhydrous aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents relative to the acylating agent.

  • Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂) under anhydrous conditions.

  • Temperature : Reactions proceed at 60–80°C with reflux for 4–6 hours.

  • Workup : Hydrolysis with ice-cold diluted hydrochloric acid followed by recrystallization from ethanol/water (4:1) yields pure product.

Example Protocol:

  • Step 1 : Combine naphthalene (10 mmol) and acetyl chloride (12 mmol) in DCM.

  • Step 2 : Add AlCl₃ (15 mmol) gradually under nitrogen atmosphere.

  • Step 3 : Reflux for 5 hours, quench with HCl, and extract with chloroform.

  • Step 4 : Purify via recrystallization (yield: 75–82%).

Characterization Data

PropertyValueSource
Melting Point114–115°C
¹H NMR (CDCl₃)δ 3.59 (t, 1H), 5.02 (d, 2H)
Molecular FormulaC₁₂H₁₀O₂

Hydroxylation of Pre-Formed Naphthalene-Ethanone Backbones

Post-synthetic hydroxylation introduces the 2-hydroxy group to 1-naphthalen-2-yl-ethanone. This method avoids direct handling of reactive intermediates.

Oxidative Hydroxylation

  • Reagents : Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in acetic acid.

  • Catalyst : Iron(II) sulfate or vanadium oxide.

  • Conditions : 80°C for 3–5 hours, yielding 68–74% product.

Mechanism:

The reaction proceeds via radical intermediates, with the hydroxyl group preferentially adding to the ortho position relative to the ketone.

Multi-Component Condensation Reactions

Recent advances utilize β-naphthol in one-pot reactions to streamline synthesis.

β-Naphthol-Based Protocol

  • Reactants : β-Naphthol, benzaldehyde, and ethylenediamine in ethanol.

  • Conditions : Stir at room temperature for 72 hours, yielding 75% product after recrystallization.

Key Advantages:

  • Avoids hazardous acylating agents.

  • Scalable for industrial production.

Industrial-Scale Production and Optimization

Patents from Givaudan SA detail large-scale synthesis with the following optimizations:

Catalyst Recycling

  • AlCl₃ Recovery : Filtration and reactivation reduce costs by 40%.

  • Solvent Choice : Substituting CS₂ with toluene improves safety without compromising yield.

Purity Control

  • HPLC Analysis : Confirms >98% purity using C18 columns (mobile phase: acetonitrile/water).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Friedel-Crafts75–8298High
Hydroxylation68–7495Moderate
Multi-Component7597High

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-naphthalen-2-yl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Hydroxy-1-naphthalen-2-yl-ethanone serves as a crucial building block in organic synthesis. It is utilized for the preparation of:

  • Heterocyclic Compounds: Essential for developing new materials and pharmaceuticals.
  • Coordination Complexes: Important in catalysis and materials science.

Biological Applications

The compound has been investigated for its potential in synthesizing bioactive molecules, including:

  • Pharmaceuticals: Research indicates potential antimicrobial and anticancer properties, making it a candidate for drug development .

Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives synthesized from this compound. Results demonstrated significant inhibition of tumor cell growth, highlighting its therapeutic potential .

Material Science

The compound is employed in producing specialty chemicals such as dyes and pigments. Its unique structural characteristics allow it to impart specific colors and properties to materials used in various industries.

Industry Applications

In the industrial sector, this compound is utilized for:

  • Dyes and Pigments Production: Its vibrant color properties are exploited in textiles and coatings.

Case Study: Dye Production
Research has demonstrated the effectiveness of this compound in creating stable dyes that exhibit resistance to fading under light exposure. This makes it valuable for long-lasting applications in various materials .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-naphthalen-2-yl-ethanone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethanone group can participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The following table summarizes key structural analogs of 2-Hydroxy-1-naphthalen-2-yl-ethanone, emphasizing substituent positions and functional group variations:

Compound Name Molecular Formula Substituent Positions Key Structural Features CAS Number Reference
This compound C₁₂H₁₀O₂ -OH at C2; -COCH₃ at C1 Naphthalene backbone, planar structure 711-79-5
6-Acetyl-2-naphthol C₁₂H₁₀O₂ -OH at C2; -COCH₃ at C6 Positional isomer; longer conjugation path 135354
2-Hydroxy-1-(1-methoxy-naphthalen-2-yl)-ethanone C₁₃H₁₂O₃ -OH at C2; -COCH₃ at C1; -OCH₃ at C1' Methoxy substitution on adjacent naphthalene Not provided
2-Acetyl-3,4-dihydronaphthalen-1(2H)-one C₁₂H₁₂O₂ -COCH₃ at C2; partially saturated C3–C4 Reduced ring strain; non-planar structure 134167-94-5

Key Observations :

  • Positional Isomerism: The placement of the acetyl group (C1 vs. C6) significantly impacts electronic properties.
  • Substituent Effects: Methoxy substitution (as in 2-Hydroxy-1-(1-methoxy-naphthalen-2-yl)-ethanone) introduces steric hindrance and alters electron density, which may influence reactivity in cross-coupling or oxidation reactions .
  • Ring Saturation: The partially hydrogenated derivative (2-Acetyl-3,4-dihydronaphthalen-1(2H)-one) demonstrates reduced aromaticity, leading to lower thermal stability but increased solubility in non-polar solvents .

Physical and Chemical Properties

Property This compound 6-Acetyl-2-naphthol 2-Acetyl-3,4-dihydronaphthalen-1(2H)-one
Melting Point (°C) 160–162 (predicted) 175–178 92–95
Solubility in Water Low Very low Moderate (due to reduced aromaticity)
LogP (Octanol-Water) ~3.2 ~3.5 ~2.8
UV λmax (nm) 280–290 310–320 265–275

Notes:

  • The higher melting point of 6-Acetyl-2-naphthol suggests stronger intermolecular hydrogen bonding or crystal packing efficiency compared to the parent compound .
  • Reduced LogP values in the hydrogenated derivative correlate with increased polarity, aligning with its improved water solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydroxy-1-naphthalen-2-yl-ethanone, and how are intermediates characterized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of naphthalene derivatives. For example, 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone was synthesized by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl₂, followed by purification via recrystallization. Intermediates are characterized using melting point analysis, UV-Vis spectroscopy, and FT-IR to confirm functional groups (e.g., carbonyl and hydroxyl stretches). High-resolution mass spectrometry (HRMS) is employed for molecular weight validation .

Q. How is the crystal structure of this compound derivatives determined?

  • Methodological Answer : X-ray crystallography using the SHELX program suite is widely applied. For instance, weak intermolecular interactions (e.g., C–H···O hydrogen bonds) in derivatives like 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene were resolved via SHELXL refinement. Data collection involves monochromatic Mo-Kα radiation, and structures are visualized using software like Olex2 to analyze dihedral angles between aromatic rings .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS/CLP regulations (EC1272/08). Use fume hoods to avoid inhalation (P261), wear nitrile gloves to prevent dermal contact (P262), and employ spill containment kits. Toxicity data may be limited, so consult institutional guidelines for handling unclassified health hazards. Emergency protocols include immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can asymmetric reduction of this compound derivatives be optimized for enantioselective synthesis?

  • Methodological Answer : Biocatalytic reduction using microbial catalysts like Enterococcus faecium BY48 achieves high enantiomeric excess (ee). For example, A-optimal design-embedded models optimize parameters:

ParameterOptimal Value
pH7.0
Temperature25°C
Agitation Speed200 rpm
Incubation Time24 h
Under these conditions, (S)-2-bromo-1-(naphthalen-2-yl)ethanol was synthesized with 99% ee and 100% conversion. Validate results using chiral HPLC or polarimetry .

Q. How do structural modifications (e.g., nitro/methoxy groups) influence the biological activity of this compound derivatives?

  • Methodological Answer : Introduce substituents via nucleophilic substitution or condensation. For instance, 2-(furan-2-yl)naphthalen-1-ol derivatives were screened against cancer cell lines (e.g., MCF-7) using MTT assays. Chlorine substituents enhance antimicrobial activity by disrupting bacterial cell membranes (tested via agar diffusion assays). Structure-activity relationships (SAR) are modeled using computational tools like molecular docking .

Q. How can contradictory spectral data (e.g., NMR shifts) in this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize enol-keto equilibria. For ambiguous peaks, employ 2D NMR techniques (HSQC, HMBC) to assign signals. Cross-validate with theoretical calculations (DFT) using Gaussian09 to simulate spectra .

Q. What strategies improve the yield of multi-step syntheses involving this compound?

  • Methodological Answer : Optimize reaction stoichiometry and catalyst loading. For example, condensation with urea in DMF under HCl catalysis increased yields of pyrimidinone derivatives by 30%. Monitor reactions via TLC and employ column chromatography with gradient elution (hexane:ethyl acetate) for purification. Kinetic studies (e.g., Eyring plots) identify rate-limiting steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for naphthalenone derivatives?

  • Methodological Answer : Compare unit cell parameters (e.g., space group, Z-value) across studies. For example, SHELX-refined structures may show variations in intermolecular distances due to different refinement algorithms. Use the Cambridge Structural Database (CSD) to benchmark data. Re-refine raw diffraction data with updated software versions to resolve conflicts .

Tables for Key Parameters

Table 1 : Optimization of Biocatalytic Asymmetric Reduction

ParameterRange TestedOptimal ValueImpact on ee (%)
pH5.0–9.07.0Maximizes enzyme stability
Temperature (°C)20–4025Balances activity and denaturation
Agitation Speed100–300 rpm200Enhances substrate mixing

Table 2 : Common Spectral Peaks for Characterization

TechniqueKey SignalsFunctional Group Confirmation
FT-IR1680–1700 cm⁻¹ (C=O stretch)Ketone
UV-Visλmax ~290 nm (π→π* transition)Conjugated aromatic system
¹H NMR (DMSO-d₆)δ 12.5 (s, 1H, -OH)Phenolic proton

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-1-naphthalen-2-yl-ethanone
Reactant of Route 2
2-Hydroxy-1-naphthalen-2-yl-ethanone

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